molecular formula C18H21N3O2 B12269880 4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline

4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline

Cat. No.: B12269880
M. Wt: 311.4 g/mol
InChI Key: RQQOBWSTBUHDEK-UHFFFAOYSA-N
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Description

4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline is a complex organic compound that features a quinoline core, a morpholine ring, and a pyrrolidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline typically involves multi-step organic reactions One common approach is to start with the quinoline core and introduce the morpholine and pyrrolidine moieties through a series of substitution and condensation reactions For instance, the quinoline core can be functionalized with a suitable leaving group, which can then undergo nucleophilic substitution with morpholine

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.

Scientific Research Applications

4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline
  • 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline
  • 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Uniqueness

4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline is unique due to its specific combination of the quinoline core with morpholine and pyrrolidine moieties. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile scaffold for drug discovery and other scientific applications.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

pyrrolidin-1-yl-(4-quinolin-4-ylmorpholin-2-yl)methanone

InChI

InChI=1S/C18H21N3O2/c22-18(20-9-3-4-10-20)17-13-21(11-12-23-17)16-7-8-19-15-6-2-1-5-14(15)16/h1-2,5-8,17H,3-4,9-13H2

InChI Key

RQQOBWSTBUHDEK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=CC=NC4=CC=CC=C43

Origin of Product

United States

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